Stereochemical Configuration: D-Enantiomer Specificity Versus L-Enantiomer and Racemic Mixtures
The (2R) stereochemical configuration—corresponding to the D-amino acid enantiomer—represents the primary point of differentiation from the (2S) L-enantiomer and racemic mixtures. This compound is commercially specified with ≥97% purity, with the defined R-configuration at the α-carbon conferring distinct conformational properties relative to the L-counterpart . In peptide and peptidomimetic contexts, D-amino acid incorporation alters backbone geometry and enhances proteolytic stability compared to L-amino acids, which are substrates for endogenous proteases. This stereochemical distinction carries procurement implications: laboratories synthesizing D-amino acid-containing peptides must specifically source the (2R) enantiomer rather than assuming L-enantiomer or racemic mixture interchangeability.
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (2R)-configuration (D-enantiomer); commercial purity ≥97% |
| Comparator Or Baseline | (2S)-configuration (L-enantiomer); racemic mixture (unspecified R/S ratio) |
| Quantified Difference | Absolute stereochemical configuration (R vs. S) affecting chiral recognition; enantiomeric purity difference between defined single enantiomer and racemic mixture |
| Conditions | Commercial product specification per vendor technical datasheet |
Why This Matters
The defined (2R) configuration ensures reproducible stereochemical outcomes in asymmetric synthesis and peptide engineering applications, whereas racemic or L-enantiomer substitution would alter chiral recognition, proteolytic stability, and biological activity.
